molecular formula C17H21NO2 B049408 3-Deoxygalanthamine CAS No. 312920-69-7

3-Deoxygalanthamine

Cat. No. B049408
M. Wt: 271.35 g/mol
InChI Key: UKUVCVJKXPDUPB-YOEHRIQHSA-N
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Description

Synthesis Analysis

The synthesis of 3-Deoxygalanthamine is related to the synthesis of Galanthamine . Galanthamine was first synthesized by Barton D. H. R. et al. and many groups have attempted to improve the yields of this synthesis method .


Molecular Structure Analysis

The molecular structure of 3-Deoxygalanthamine includes a Canonical SMILES representation: CN1CCC23C=CCCC2OC4=C (C=CC (=C34)C1)OC . The InChI representation is also provided .


Physical And Chemical Properties Analysis

3-Deoxygalanthamine has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . It also has a computed property of XLogP3: 2.9 .

Scientific Research Applications

  • Food Colorant and Health Benefits : 3-Deoxyanthocyanidins are recognized for their potential health benefits and photochromic properties, making them attractive for food design and colorant research. This area is linked to the broader family of compounds related to 3-Deoxygalanthamine and highlights its relevance in food science and potential health-related applications (Xiong et al., 2019).

  • Cognitive Decline Treatment in Alzheimer's Disease : Galanthamine, related to 3-Deoxygalanthamine, is noted as a promising substance for treating cognitive decline in Alzheimer's disease, indicating the potential medicinal application of 3-Deoxygalanthamine's related compounds in neurodegenerative disorders (Rainer, 1997).

  • Presence in Commonly Consumed Foods : 3-DG, a compound related to 3-Deoxygalanthamine, is the predominant 1,2-dicarbonyl compound in commonly consumed foods, suggesting its dietary intake and relevance in nutritional studies (Degen et al., 2012).

  • Enhancement of Cognitive Function : Derivatives like (-)-9-dehydrogalanthaminium bromide have been studied for enhancing cognitive function, particularly in age-related cognitive decline, suggesting the broad applicability of 3-Deoxygalanthamine and its derivatives in cognitive and neurological research (Lamirault et al., 2003).

  • 3Rs in Scientific Research : The concept of the 3Rs (Replacement, Reduction, Refinement) aims to minimize animal use and suffering while supporting high-quality science and translation. This is not directly related to 3-Deoxygalanthamine, but it's a principle applied in the broader context of pharmacological and toxicological research, which could encompass the development and testing of drugs like 3-Deoxygalanthamine (Graham & Prescott, 2015).

Future Directions

The future directions of 3-Deoxygalanthamine research could involve further exploration of its synthesis methods, its role in the synthesis of Galanthamine, and potential applications in the treatment of diseases such as Alzheimer’s .

properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUVCVJKXPDUPB-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxygalanthamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BM Trost, FD Toste - Journal of the American Chemical Society, 2000 - ACS Publications
… of the methoxyvinyl group gave a seven-membered ring hemiaminal which was not isolated but immediately treated with sodium cyanoborohydride to afford (−)-3-deoxygalanthamine (…
Number of citations: 192 pubs.acs.org
BM Trost, W Tang - Angewandte Chemie International Edition, 2002 - Wiley Online Library
… At the same time, several other groups utilized similar Heck cyclizations to construct the quaternary carbon center of (±)-3-deoxygalanthamine 8 , 9 and(±)-1. …
Number of citations: 112 onlinelibrary.wiley.com
BM Trost, W Tang, FD Toste - Journal of the American Chemical …, 2005 - ACS Publications
… The absolute stereochemistry of our synthetic 3-deoxygalanthamine 20 was confirmed by the deoxygenation of natural galanthamine hydrobromide (−)-72 (Scheme 16). This was …
Number of citations: 249 pubs.acs.org
C Guillou, JL Beunard, E Gras… - Angewandte Chemie …, 2001 - Wiley Online Library
… Since then, the Heck reaction has been used to access 3-deoxygalanthamine. However, many chemical transformations were required to introduce the allylic alcohol group, 6b which is …
Number of citations: 110 onlinelibrary.wiley.com
E Burke - 2016 - search.proquest.com
… 10.2 The use of 3,4-didehydro-3-deoxygalanthamine as a diene in Diels Alder reactions … 10.3 Summary of the attempts to use 3,4-didehydro-3-deoxygalanthamine as a diene in Diels …
Number of citations: 4 search.proquest.com
SY Han, JE Sweeney, ES Bachman… - European journal of …, 1992 - Elsevier
We conducted structural and pharmacological studies of galanthamine, a cortical acetylcholinesterase (AChE) inhibitor, and 19 structural analogs. Systematic derivatization of …
Number of citations: 130 www.sciencedirect.com
W Tang - 2005 - search.proquest.com
New strategies for the enantioselective synthesis of bioactive targets via palladium-catalyzed asymmetric allylic alkylations (Pd-AAA) are described. The palladium-and boron-…
Number of citations: 1 search.proquest.com
FD Toste - 2001 - search.proquest.com
In part A, several new palladium catalyzed transformation of phenols were developed. First, a catalyst system derived from a palladium (+ 2) or palladium (0) complex and formic acid …
Number of citations: 2 search.proquest.com
S Azepines - Asymmetric Synthesis of Nitrogen Heterocycles, 2009 - Wiley Online Library
… Standard transformations afforded then compound 67 which underwent after Boc deprotection a final reductive intramolecular amination reaction to give (−)-3-deoxygalanthamine [23] …
Number of citations: 4 onlinelibrary.wiley.com

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